molecular formula C21H20IN3O3 B2966976 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide CAS No. 920249-94-1

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide

Cat. No.: B2966976
CAS No.: 920249-94-1
M. Wt: 489.313
InChI Key: RKWZRWJHGAMBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4-iodophenyl group and an ethoxyethyl-pyridazine moiety. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is functionalized at the 6-position with a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20IN3O3/c1-2-27-18-9-5-15(6-10-18)19-11-12-20(25-24-19)28-14-13-23-21(26)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWZRWJHGAMBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25N3O4
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 920249-39-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its structure allows it to bind effectively, potentially inhibiting or modulating the activity of these targets. The presence of the pyridazine ring and ethoxyphenyl group enhances its affinity for biological macromolecules.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on benzamide derivatives have shown promising results in inhibiting cell growth in various cancer cell lines, including breast cancer and lymphoma. The mechanism involves downregulation of key proteins involved in tumor progression, such as dihydrofolate reductase (DHFR) .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, the inhibition of inosine monophosphate dehydrogenase (IMPDH) has been documented for related benzamide compounds, leading to reduced cell proliferation .

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that this compound can reduce the viability of cancer cells by inducing apoptosis. This was observed in several assays where treated cells showed increased markers for programmed cell death.
  • Animal Models : In vivo studies using animal models have shown that administration of this compound leads to a significant reduction in tumor size compared to control groups. The results suggest potential for therapeutic use in oncology .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular WeightBiological ActivityNotes
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-methoxybenzamide407.5 g/molModerate antitumor effectsSimilar structure with methoxy substitution
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-fluorobenzamide408.5 g/molHigh IMPDH inhibitionEnhanced potency due to fluorine substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives

  • 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) :
    • Core Structure : Benzamide with a 4-iodophenyl group.
    • Key Differences : The substituent at the benzamide nitrogen is a piperidine-benzyl group instead of the ethoxyethyl-pyridazine chain.
    • Biological Relevance : 4-IBP is a sigma receptor ligand, highlighting the role of iodinated benzamides in modulating receptor activity .

Pyridazine-Containing Analogs

  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Core Structure: Ethyl benzoate with a phenethylamino-pyridazine substituent. Key Differences: These compounds lack the 4-iodobenzamide group but share the pyridazine heterocycle. The ethoxyethyl linker in the target compound may enhance solubility compared to the phenethylamino group in I-6230/I-6232 .

Sulfonamide Analogs

  • N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-iodobenzene-1-sulfonamide: Core Structure: Sulfonamide with a 4-iodophenyl group and ethoxypyridazine moiety. receptor binding) .

Structural and Functional Data Table

Compound Name Core Structure Substituents Molecular Weight* Hypothetical Activity
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide Benzamide 4-Iodo, ethoxyethyl-pyridazine ~527.3 g/mol Sigma receptor modulation
4-IBP Benzamide 4-Iodo, N-benzylpiperidin-4-yl ~479.3 g/mol Sigma ligand
I-6230 Ethyl benzoate Pyridazin-3-yl phenethylamino ~353.4 g/mol Unknown (structural analog)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-iodobenzene-1-sulfonamide Sulfonamide 4-Iodo, ethoxypyridazine ~529.2 g/mol Enzyme inhibition (speculative)

*Molecular weights calculated based on structural formulas.

Key Research Findings and Implications

Role of Iodine : The 4-iodo substituent in the target compound and analogs like 4-IBP may enhance binding to hydrophobic pockets in biological targets, as seen in sigma receptor ligands .

Pyridazine vs.

Linker Flexibility: The ethoxyethyl linker in the target compound may improve pharmacokinetic properties (e.g., oral bioavailability) relative to rigid phenethylamino groups in I-6230/I-6232 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.